![molecular formula C20H29N3O3 B5642753 3-{1-[(4-methyl-1,4-diazepan-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5642753.png)
3-{1-[(4-methyl-1,4-diazepan-1-yl)acetyl]piperidin-3-yl}benzoic acid
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Overview
Description
Synthesis Analysis
Synthesis of related compounds often involves complex reactions including heterocyclic chemistry principles. For example, the synthesis of various benzodiazepine derivatives involves the reaction of substituted acetophenones with diamines in the presence of catalysts like piperidine, leading to compounds with potential antimicrobial and antifungal activities (Kalaga Mahalakshmi Naidu et al., 2016; Gajanan D. Kottapalle et al., 2021).
Molecular Structure Analysis
The molecular structure of benzodiazepines and related compounds is often elucidated using analytical and spectral data. For instance, the structures of new tricyclic heterocycles have been determined through NMR and mass spectrometry (A. Shaabani et al., 2009). These analyses provide insights into the compound's molecular geometry, which is crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving related compounds can include cycloaddition, rearrangement, and nucleophilic substitution, leading to a variety of structural motifs critical for biological activity. For instance, the synthesis of diazepine derivatives involves intramolecular cyclization and can result in compounds with significant biological activities, including acetylcholinesterase inhibition (H. Sugimoto et al., 1995).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystal structure, can be crucial for their formulation and application. Co-crystallization studies with bases like piperidine reveal insights into crystal packing, polymorphism, and solubility, which are essential for drug design and development (Signe Skovsgaard et al., 2009).
Chemical Properties Analysis
Chemical properties such as reactivity with biological targets, stability under physiological conditions, and interaction with enzymes are pivotal. The study of acetylcholinesterase inhibitors, for instance, involves assessing the compound's ability to bind and inhibit the enzyme, which is a key target in treating conditions like Alzheimer's disease (H. Sugimoto et al., 1990).
properties
IUPAC Name |
3-[1-[2-(4-methyl-1,4-diazepan-1-yl)acetyl]piperidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-21-8-4-9-22(12-11-21)15-19(24)23-10-3-7-18(14-23)16-5-2-6-17(13-16)20(25)26/h2,5-6,13,18H,3-4,7-12,14-15H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJCGOYOCBEBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC(=O)N2CCCC(C2)C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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